Acetaldehyde-2,2,2-d3
Overview
Description
Synthesis Analysis
The synthesis of acetaldehyde-2,2,2-d3 and related derivatives primarily involves chemical reactions under specific conditions. For instance, acetaldehyde can be synthesized from the thermal reaction of carbon monoxide and chloromethane between 600 °C and 700 °C, under pressures between 0.1 MPa and 1 MPa, showcasing the conditions under which acetaldehyde derivatives can form (Soong et al., 1994).
Molecular Structure Analysis
The molecular structure of acetaldehyde and its derivatives has been explored through various studies. For example, the crystal structure of a polymerization catalyst of acetaldehyde has been determined, shedding light on the intricate details of molecules that can facilitate the formation of acetaldehyde derivatives (Kai et al., 1972).
Chemical Reactions and Properties
Acetaldehyde participates in a myriad of chemical reactions, leading to the formation of various compounds. It reacts with 2'-deoxyguanosine in DNA to form adducts, a process of significance in understanding its mutagenicity and carcinogenicity (Garcia et al., 2011). Another example includes its role in the synthesis of 3-Methylthiopropionaldehyde diethyl acetal, a process influenced by factors like catalyst type and reaction time (Guan et al., 2011).
Physical Properties Analysis
The physical properties of acetaldehyde derivatives, such as their stability and behavior under various conditions, are crucial for understanding their formation and presence in different environments, including interstellar space and atmospheric chemistry.
Chemical Properties Analysis
The chemical properties of acetaldehyde-2,2,2-d3, including its reactivity, formation pathways, and role in further chemical reactions, have been a subject of study. For instance, the reaction network of acetaldehyde oxide in ozone-assisted oxidation of trans-2-butene offers insights into the kinetic pathways relevant to atmospheric chemistry and low-temperature combustion (Conrad et al., 2021).
Scientific Research Applications
Spectroscopy
- Summary of the Application : Acetaldehyde-2,2,2-d3 is used in the field of spectroscopy, specifically in the study of Infrared and Raman Spectra . Spectroscopy is a technique used to study the interaction between matter and electromagnetic radiation. It’s often used to determine the composition and structure of matter.
Chemical Industry
- Summary of the Application : Acetaldehyde-2,2,2-d3 is used in the chemical industry as a precursor for the commercial-scale manufacture of various chemicals .
- Methods of Application : Acetaldehyde-2,2,2-d3 is produced by catalytic oxidation from ethylene . It is then used in various chemical reactions to produce other chemicals.
- Results or Outcomes : The use of Acetaldehyde-2,2,2-d3 in the chemical industry results in the production of a wide range of chemicals, including acetic acid, ethanol, acetic anhydride, peracetic acid, ethyl acetate, glyoxal, crotonaldehyde, maleic acid, pentaerythritol, mono-, di- and trichloroacetyl chloride and pyridine bases .
Synthesis of Dyes, Pharmaceuticals, Perfumes, and Pesticides
- Summary of the Application : Acetaldehyde-2,2,2-d3 is used as an intermediate in the synthesis of dyes, pharmaceuticals, perfumes, and pesticides .
- Results or Outcomes : The use of Acetaldehyde-2,2,2-d3 in the synthesis of dyes, pharmaceuticals, perfumes, and pesticides results in the production of these products .
Environmental Science
- Summary of the Application : Acetaldehyde-2,2,2-d3 is important in environmental science, particularly in the study of indoor air quality . Acetaldehyde is a very volatile carbonyl compound that is ubiquitous in the environment because it occurs in many chemical and biological processes as an intermediate and byproduct .
- Methods of Application : Acetaldehyde is formed during combustion and from the oxidation of fats and oils. It primarily occurs in the metabolism of plant and animal organisms. Due to the diverse chemical reactions, there are a large number of potential sources, which means that acetaldehyde is also important for the indoor environment .
- Results or Outcomes : Acetaldehyde plays an important role in atmospheric chemistry. It is present in outdoor air and the human respiratory gas must not be disregarded. Several organizations and institutions regard acetaldehyde as a priority indoor pollutant due to its acute and chronic effects, but also to its classification as a carcinogenic substance .
Food Preparation and Consumption
- Summary of the Application : Acetaldehyde-2,2,2-d3 can be used to study the formation of acetaldehyde during the preparation of food, burning of candles, wood, and ethanol, as well as the consumption of cigarettes and e-cigarettes .
- Results or Outcomes : The use of Acetaldehyde-2,2,2-d3 in the study of food preparation and consumption can provide valuable insights into the formation and presence of acetaldehyde in these processes .
Safety And Hazards
properties
IUPAC Name |
2,2,2-trideuterioacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHGUXGNUITLKF-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173680 | |
Record name | Acetaldehyde-2,2,2-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
47.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetaldehyde-2,2,2-d3 | |
CAS RN |
19901-15-6 | |
Record name | Acetaldehyde-2,2,2-d3 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019901156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetaldehyde-2,2,2-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80173680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetaldehyde-2,2,2-d3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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